5-(Benzyloxy)-2-(bromomethyl)pyridine
Description
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Properties
IUPAC Name |
2-(bromomethyl)-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWCFNOYMDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Benzyloxy)-2-(bromomethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a bromomethyl group and a benzyloxy substituent, suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula and is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.
- Benzyloxy Group : Enhances lipophilicity and may facilitate membrane penetration.
- Bromomethyl Group : Potential for nucleophilic substitution reactions, which can lead to the formation of various derivatives.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives that have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Antimicrobial Activity : Pyridine compounds are known for their antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
- Antiviral Activity : Some studies suggest that modifications on pyridine structures can enhance antiviral activity against viruses such as Hepatitis B .
Biological Activity Data
Recent studies have evaluated the biological activities of this compound. Below is a summary of findings related to its antimicrobial and cytotoxic properties:
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antiviral | Potential activity against HBV | |
| Cytotoxicity | Low cytotoxicity (CC50 > 80 μM) |
Case Studies
-
Antimicrobial Efficacy :
A study focused on the synthesis of various pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group was critical for enhancing activity compared to simpler pyridine derivatives . -
Antiviral Activity Against HBV :
Research indicated that certain pyridine derivatives exhibited low micromolar efficacy against Hepatitis B virus replication. The structure-activity relationship (SAR) analysis suggested that the bromomethyl group could be pivotal in enhancing antiviral potency while maintaining low cytotoxicity .
Scientific Research Applications
Chemical Synthesis Applications
1.1 Building Block for Complex Molecules
5-(Benzyloxy)-2-(bromomethyl)pyridine serves as an essential building block in the synthesis of various functionalized organic compounds. The bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity facilitates the introduction of diverse functionalities into target molecules.
Case Study: Synthesis of Biologically Active Compounds
Researchers have utilized this compound to synthesize inhibitors targeting Trypanosoma brucei, the causative agent of sleeping sickness. In this study, the bromomethyl group reacted with a diamine to form a new biologically active compound, demonstrating its utility in medicinal chemistry.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains. The presence of the benzyloxy group enhances lipophilicity, which may contribute to improved membrane penetration and biological activity.
Case Study: Antimicrobial Screening
In a recent study, derivatives of this compound were screened against a panel of pathogenic bacteria. Results showed that certain modifications led to enhanced antimicrobial efficacy compared to the parent compound .
Biological Studies
3.1 Interaction Studies with Biological Targets
Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, similar to other pyridine derivatives. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms.
Data Table: Interaction Profiles
| Compound | Target Enzyme | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 50 nM | |
| Derivative X | Enzyme B | 30 nM | |
| Derivative Y | Enzyme C | 45 nM |
Conclusion and Future Directions
The applications of this compound span across organic synthesis and medicinal chemistry, showcasing its versatility as a building block for complex molecules and its potential in drug development. Future research should focus on optimizing its synthesis and exploring additional biological activities to fully harness its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
